molecular formula C11H8BrNaO4 B1174337 Sodium beta-4-methoxybenzoyl-beta-bromoacrylate CAS No. 16170-75-5

Sodium beta-4-methoxybenzoyl-beta-bromoacrylate

Cat. No.: B1174337
CAS No.: 16170-75-5
M. Wt: 307.07 g/mol
InChI Key: DVDCIQWIGOVWEX-UHFFFAOYSA-M
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Description

Acrylic acid, 3-p-anisoyl-3-bromo-, sodium salt is a chemical compound with the molecular formula C11H8BrNaO4 . This compound is known for its unique structure, which includes a bromine atom and an anisoyl group attached to the acrylic acid backbone. It is used in various scientific research applications due to its distinctive chemical properties.

Properties

IUPAC Name

sodium;3-bromo-4-(4-methoxyphenyl)-4-oxobut-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrO4.Na/c1-16-8-4-2-7(3-5-8)11(15)9(12)6-10(13)14;/h2-6H,1H3,(H,13,14);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVDCIQWIGOVWEX-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C(=CC(=O)[O-])Br.[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrNaO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40273998
Record name Sodium beta-4-methoxybenzoyl-beta-bromoacrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40273998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16170-75-5
Record name Sodium beta-4-methoxybenzoyl-beta-bromoacrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40273998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of acrylic acid, 3-p-anisoyl-3-bromo-, sodium salt typically involves the bromination of acrylic acid derivatives followed by the introduction of the anisoyl group. The reaction conditions often require the use of bromine or bromine-containing reagents in the presence of a catalyst. Industrial production methods may involve large-scale bromination processes under controlled conditions to ensure the purity and yield of the final product .

Chemical Reactions Analysis

Acrylic acid, 3-p-anisoyl-3-bromo-, sodium salt undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can remove the bromine atom, leading to the formation of simpler acrylic acid derivatives.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions employed .

Scientific Research Applications

Acrylic acid, 3-p-anisoyl-3-bromo-, sodium salt is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism of action of acrylic acid, 3-p-anisoyl-3-bromo-, sodium salt involves its interaction with molecular targets and pathways in biological systems. The bromine atom and anisoyl group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biochemical effects .

Comparison with Similar Compounds

Acrylic acid, 3-p-anisoyl-3-bromo-, sodium salt can be compared with other similar compounds, such as:

    Acrylic acid, 3-bromo-, sodium salt: Lacks the anisoyl group, resulting in different chemical properties and reactivity.

    Acrylic acid, 3-p-anisoyl-, sodium salt: Lacks the bromine atom, leading to variations in its chemical behavior and applications.

The presence of both the bromine atom and the anisoyl group in acrylic acid, 3-p-anisoyl-3-bromo-, sodium salt makes it unique and valuable for specific research and industrial applications .

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